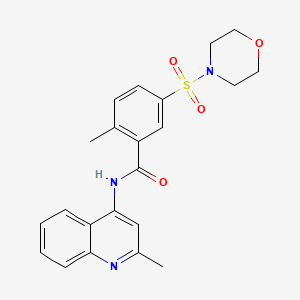
N-(2-aminophenyl)-2,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminophenyl)-2,5-dichlorobenzamide, also known as ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase 1 (CD38) inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(2-aminophenyl)-2,5-dichlorobenzamide inhibits CD38 by binding to its catalytic domain, preventing the synthesis of cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR) from NAD+. cADPR and ADPR are important second messengers in intracellular calcium signaling and immune cell activation. Inhibition of CD38 by N-(2-aminophenyl)-2,5-dichlorobenzamide leads to a decrease in intracellular calcium levels and a reduction in immune cell activation, ultimately resulting in anti-tumor effects.
Biochemical and Physiological Effects:
N-(2-aminophenyl)-2,5-dichlorobenzamide has been shown to have anti-tumor effects in preclinical models of breast, lung, and pancreatic cancer. It has also been found to have anti-inflammatory effects in models of rheumatoid arthritis and sepsis. Additionally, N-(2-aminophenyl)-2,5-dichlorobenzamide has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-aminophenyl)-2,5-dichlorobenzamide has several advantages for lab experiments, including its high potency and specificity for CD38 inhibition. However, its limited solubility in aqueous solutions can make it difficult to use in certain assays. Additionally, its potential toxicity and off-target effects should be carefully considered in experimental design.
Zukünftige Richtungen
N-(2-aminophenyl)-2,5-dichlorobenzamide has several potential future directions for research, including its use in combination with other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand its mechanism of action and potential off-target effects. Finally, the development of more soluble analogs of N-(2-aminophenyl)-2,5-dichlorobenzamide may improve its utility in experimental design.
Synthesemethoden
N-(2-aminophenyl)-2,5-dichlorobenzamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with 2-aminophenol in the presence of a base, such as potassium carbonate, to yield N-(2-aminophenyl)-2,5-dichlorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-aminophenyl)-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit CD38, an enzyme involved in the regulation of intracellular calcium signaling and immune cell activation. CD38 inhibition by N-(2-aminophenyl)-2,5-dichlorobenzamide has been found to reduce tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKTQKYWQZANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-2,5-dichlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)

![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)

![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)
